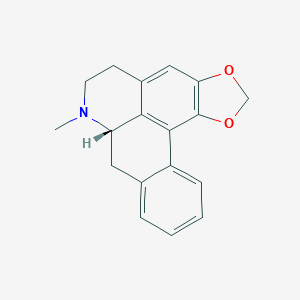

Aporeine

Description

Structure

3D Structure

Properties

IUPAC Name |

(12S)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTYWRARKVGOBK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=CC=C54)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2030-53-7 | |

| Record name | Aporeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002030537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APOREINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C0X3XW6QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Architecture of Aporphine Alkaloids: A Technical Guide

Aporphine alkaloids represent the second largest group of isoquinoline alkaloids, surpassed only by the benzylisoquinolines.[1] These naturally occurring compounds are characterized by a rigid, tetracyclic core structure that serves as a scaffold for a wide array of chemical modifications, leading to a vast diversity of derivatives with significant pharmacological potential.[2][3] Found across numerous plant families, including Annonaceae, Papaveraceae, and Lauraceae, aporphines like the well-known apomorphine have garnered substantial interest in drug development for their effects on the central nervous system and as potential anticancer agents.[1][2][4] This guide provides a detailed examination of the fundamental structure of aporphine alkaloids, their classification, biosynthesis, and the experimental protocols used for their isolation and characterization.

The Aporphine Skeleton: Core Structure and Stereochemistry

The foundational structure of all aporphine alkaloids is the aporphine nucleus, chemically defined as 6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline.[5] This tetracyclic system consists of two aromatic rings (A and D) fused to a dihydroquinoline moiety (rings B and C).

The conventional numbering system for the aporphine core, crucial for the unambiguous identification of substituted derivatives, is illustrated below.

Caption: The tetracyclic core of aporphine alkaloids with the IUPAC numbering system.

A critical feature of the aporphine structure is the stereocenter at the C-6a position. This chirality gives rise to two enantiomeric forms: (R)-aporphine and (S)-aporphine.[6] While most naturally occurring aporphines possess the (R)-configuration, notable exceptions such as (S)-glaucine and (S)-bulbocapnine exist.[1] The absolute configuration at C-6a is a key determinant of the molecule's biological activity and its interaction with chiral targets like receptors and enzymes.

Structural Diversity and Classification

The immense diversity within the aporphine alkaloid family arises from the varied substitution patterns on the aromatic rings and modifications to the core structure itself. Based on these structural variations, aporphine alkaloids are broadly classified into several subtypes.[2]

| Subtype | Core Structural Characteristics | Key Features |

| Simple Aporphines | 5,6,6a,7-tetrahydro‐4H‐dibenzo[de,g]quinoline | The most common subclass; features substituents like hydroxyl, methoxy, or methylenedioxy groups on the aromatic rings.[2] |

| Oxoaporphines | Aromatic N-containing ring (quinoline) | Contains a carbonyl group, typically at the C-7 position, resulting in a planar, fully aromatic system. Liriodenine is a classic example.[2] |

| Dehydroaporphines | Double bond in the B or C ring | Characterized by an additional double bond, often between C-6a and C-7, leading to a more planar conformation. |

| Proaporphines | Spiro-cyclohexadienone moiety | Considered biosynthetic precursors to aporphines; feature a different ring fusion that is not the dibenzo[de,g]quinoline system.[2] |

| Aristolactams | Lactam group in the B ring | The nitrogen atom is part of an amide (lactam) functional group, modifying the basicity and planarity of the ring.[2] |

| Phenanthrenes | Cleaved B ring | Result from the metabolic cleavage of the B ring, leaving a phenanthrene core with an N-containing side chain.[2] |

Biosynthesis: The Reticuline Connection

The biosynthesis of the aporphine core is a classic example of intramolecular oxidative phenol coupling. The key precursor for this transformation is the benzylisoquinoline alkaloid, (S)-reticuline.[7] In many plant species, (S)-reticuline is first epimerized to (R)-reticuline.[8] Subsequently, an enzyme-catalyzed intramolecular coupling of the phenolic rings in (R)-reticuline forms the characteristic tetracyclic aporphine scaffold.[1][9]

Caption: Simplified biosynthetic pathway from reticuline to the aporphine core.

This oxidative cyclization is a pivotal step, as the regioselectivity of the coupling determines which specific aporphine or related alkaloid isomer is formed.[9]

Experimental Protocols

The isolation and structural elucidation of aporphine alkaloids from natural sources follow a well-established workflow involving extraction, purification, and spectroscopic analysis.

General Protocol for Extraction and Isolation

This protocol outlines a typical acid-base extraction method for enriching alkaloids from dried plant material, followed by chromatographic purification.

-

Preparation and Defatting : Dried and powdered plant material (e.g., leaves, bark) is first extracted with a non-polar solvent like n-hexane using a Soxhlet apparatus to remove lipids and pigments.[10][11]

-

Acidic Extraction : The defatted material is then extracted with an acidic aqueous solution (e.g., 0.1 M HCl or 3% tartaric acid) to protonate the basic nitrogen of the alkaloids, rendering them soluble in the aqueous phase.[4][12]

-

Basification and Liquid-Liquid Partitioning : The acidic extract is filtered, and the pH is adjusted to ~9-11 with a base (e.g., ammonia solution or Na₂CO₃).[4][13] This deprotonates the alkaloids, making them soluble in organic solvents. The aqueous solution is then partitioned against an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. The alkaloids migrate to the organic layer.

-

Crude Alkaloid Fraction : The organic layers are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and evaporated under reduced pressure to yield a crude alkaloid extract.[13]

-

Chromatographic Purification : The crude extract is subjected to further purification using chromatographic techniques.

-

Column Chromatography (CC) : The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with non-polar solvents (e.g., hexane) and gradually increasing polarity with DCM, ethyl acetate, and methanol.[10][11] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative TLC/HPLC : Fractions containing compounds of interest are often further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure alkaloids.[11][14] High-Speed Counter-Current Chromatography (HSCCC) has also proven effective for one-step purification.[12]

-

Caption: General experimental workflow for isolating aporphine alkaloids.

Protocol for Structural Elucidation

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic methods.[13][15]

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRESIMS) is used to determine the exact mass of the protonated molecular ion [M+H]⁺, which allows for the calculation of the precise molecular formula.[10] Tandem MS (MS/MS) provides fragmentation patterns that can reveal characteristic losses (e.g., -CH₃, -OCH₃) and structural motifs.[16]

-

UV-Visible Spectroscopy : The UV spectrum provides information about the chromophore. Aporphines typically show characteristic absorption maxima between 220-315 nm, with the specific pattern indicating the substitution on the aromatic rings.[10]

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies key functional groups. A broad peak around 3300 cm⁻¹ suggests a hydroxyl (-OH) group, while absorptions around 1600 cm⁻¹ indicate aromatic C=C stretching.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for complete structure determination.

-

¹H NMR : Provides information on the number and chemical environment of protons. Aromatic protons typically appear between δ 6.5-8.0 ppm, methoxy groups as singlets around δ 3.6-3.9 ppm, and the N-methyl group as a singlet around δ 2.5 ppm.[10]

-

¹³C NMR : Shows the number of unique carbon atoms in the molecule. A comprehensive database of ¹³C NMR data for aporphine alkaloids is available for comparison.[17]

-

2D NMR (COSY, HMQC, HMBC) : These experiments establish connectivity. COSY shows proton-proton couplings, HMQC correlates protons to the carbons they are directly attached to, and HMBC shows long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing the molecular fragments together and confirming the substitution pattern.[15]

-

By integrating the data from these techniques, researchers can confidently determine the complete structure, including the substitution pattern and, often with additional experiments, the absolute stereochemistry of a newly isolated aporphine alkaloid.[13]

References

- 1. Aporphine alkaloids - Wikipedia [en.wikipedia.org]

- 2. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Aporphine- and Proaporphine–Clerodane Hybrids Identified from the Barks of Taiwanese Polyalthia longifolia (Sonn.) Thwaites var. pendula with Strong Anti-DENV2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aporphine | C17H17N | CID 114911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aporphine - Wikipedia [en.wikipedia.org]

- 7. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ikm.org.my [ikm.org.my]

- 11. phytopharmajournal.com [phytopharmajournal.com]

- 12. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ir.upsi.edu.my [ir.upsi.edu.my]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. 13C NMR spectroscopic data of aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Novel Aporphine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel aporphine compounds. Aporphine alkaloids, a significant class of isoquinoline alkaloids, are renowned for their diverse and potent biological activities, making them a fertile ground for drug discovery. This document details the experimental protocols for their extraction, purification, and structural elucidation, presents quantitative data on their bioactivities, and illustrates the key signaling pathways they modulate.

Introduction to Aporphine Alkaloids

Aporphine alkaloids are characterized by a tetracyclic dibenzo[de,g]quinoline ring system. They are predominantly found in various plant families, including Annonaceae, Lauraceae, and Papaveraceae.[1] The structural diversity within this class, arising from different substitution patterns on the aromatic rings and the nitrogen atom, leads to a wide spectrum of pharmacological effects. These include anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[2][3] The pursuit of novel aporphine compounds from natural sources or through synthetic modifications continues to be a vibrant area of research, offering promising leads for new therapeutic agents.[4]

Experimental Protocols

Extraction of Aporphine Alkaloids from Plant Material

A common and effective method for extracting alkaloids from plant material is acid-base extraction. This exploits the basic nature of alkaloids, which allows them to be separated from neutral and acidic compounds.

Protocol:

-

Sample Preparation: The plant material (e.g., leaves, bark, roots) is dried and ground into a moderately coarse powder to increase the surface area for solvent extraction.[5]

-

Acidic Extraction: The powdered material is extracted with an acidic aqueous solution (e.g., 0.1 M HCl).[6] This protonates the alkaloids, forming their water-soluble salts. The extraction can be facilitated by methods such as maceration, percolation, or ultrasonication.[5][6]

-

Filtration: The mixture is filtered to separate the acidic aqueous extract containing the alkaloid salts from the solid plant residue.

-

Basification: The acidic extract is then made alkaline (typically to pH 9-11) by the addition of a base, such as ammonium hydroxide (NH₄OH).[1][7] This deprotonates the alkaloid salts, converting them back to their free base form, which is generally less soluble in water and more soluble in organic solvents.

-

Organic Solvent Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).[1][7] The free alkaloid bases partition into the organic layer.

-

Concentration: The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude alkaloid extract.[1]

Isolation and Purification

The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds. This is typically achieved through a combination of chromatographic techniques.

Protocol:

-

Column Chromatography (CC): The crude extract is first subjected to column chromatography over a stationary phase like silica gel.[1] Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of dichloromethane and methanol, with the proportion of methanol gradually increasing.[1] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative HPLC.[6]

-

Column: A reversed-phase column, such as a C18 column, is commonly used.[8]

-

Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like methanol or acetonitrile. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) helps to improve peak shape by keeping the basic alkaloids ionized.[8] A gradient elution, starting with a higher proportion of water and increasing the organic solvent concentration, is often employed.

-

Detection: A UV detector is used to monitor the elution of compounds.[9]

-

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that is particularly useful for separating alkaloids without a solid support matrix. A detailed protocol for separating aporphine alkaloids from Nelumbo nucifera has been described using a two-phase solvent system of n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v).[6]

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.

Protocol:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental formula of the compound.[10] Tandem MS (MS/MS) provides fragmentation patterns that offer valuable clues about the compound's structure.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H NMR provides information about the number, environment, and connectivity of protons. ¹³C NMR reveals the number and types of carbon atoms in the molecule.[12][13]

-

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the complete connectivity of the molecule and assigning all proton and carbon signals, thus confirming the final structure.[1][13]

-

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy helps to identify functional groups (e.g., hydroxyl, carbonyl, methoxy groups), while UV-Vis spectroscopy provides information about the chromophore system, which is characteristic of the aporphine skeleton.[1]

Bioactivity Assays

2.4.1. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[14]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[15]

-

Compound Treatment: The cells are treated with various concentrations of the isolated aporphine compound for a specific duration (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.[15] Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[16]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[16] The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

2.4.2. In-Vitro Anti-inflammatory Assays

Several in-vitro assays can be used to screen for the anti-inflammatory potential of novel aporphine compounds.

-

Inhibition of Protein Denaturation: Inflammation is associated with protein denaturation. This assay measures the ability of a compound to inhibit heat-induced denaturation of a protein like egg albumin or bovine serum albumin.[17][18]

-

Membrane Stabilization: The stabilization of red blood cell membranes against hypotonicity-induced hemolysis can be an indicator of anti-inflammatory activity, as the RBC membrane is analogous to the lysosomal membrane.[17]

-

Enzyme Inhibition Assays: The inhibitory effect on key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) can be evaluated.[2][19]

Quantitative Data of Novel Aporphine Compounds

The following table summarizes the biological activities of some recently discovered or investigated aporphine compounds.

| Compound Name | Source/Type | Biological Activity | Quantitative Data (IC₅₀/EC₅₀) | Cell Line/Target | Reference |

| Polyalongarin A | Aporphine-Clerodane Hybrid | Anti-DENV2 | EC₅₀: 2.8 µM | DENV2-infected Huh-7 cells | [20][21] |

| Polyalongarin B | Aporphine-Clerodane Hybrid | Anti-DENV2 | EC₅₀: 3.5 µM | DENV2-infected Huh-7 cells | [20][21] |

| Polyalongarin C | Aporphine-Clerodane Hybrid | Anti-DENV2 | EC₅₀: 6.4 µM | DENV2-infected Huh-7 cells | [20][21] |

| Polyalongarin D | Proaporphine-Clerodane Hybrid | Anti-DENV2 | EC₅₀: 4.1 µM | DENV2-infected Huh-7 cells | [20][21] |

| Artapilosine A | Phenanthrene derivative | Anti-HIV | EC₅₀: 20.93 nM | HIV Reverse Transcriptase | [22] |

| Artapilosine B | Phenanthrene derivative | Anti-HIV | EC₅₀: 125.29 nM | HIV Reverse Transcriptase | [22] |

| N-Nornuciferine | Aporphine | Anti-food allergy | IC₅₀: 40.0 µM | RBL-2H3 cells | [22] |

| Lirinidine | Aporphine | Anti-food allergy | IC₅₀: 55.4 µM | RBL-2H3 cells | [22] |

| Norushinsunine | Aporphine | Cytotoxicity | IC₅₀: 7.4-8.8 µg/ml | Various cancer cell lines | [22] |

Signaling Pathways and Experimental Workflows

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways modulated by aporphine compounds.

Caption: Workflow for the discovery and characterization of novel aporphine compounds.

Caption: Inhibition of the TLR2/MyD88/NF-κB signaling pathway by aporphine compounds.

Caption: Modulation of the Akt/mTOR/FoxO signaling pathway by aporphine compounds.

References

- 1. ir.upsi.edu.my [ir.upsi.edu.my]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. ijcmas.com [ijcmas.com]

- 10. mdpi.com [mdpi.com]

- 11. scielo.br [scielo.br]

- 12. phytopharmajournal.com [phytopharmajournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. ijcrt.org [ijcrt.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Natural Sources of Aporphine Alkaloids in Plants

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the rich botanical world of aporphine alkaloids, a significant class of isoquinoline alkaloids with diverse and potent pharmacological activities. This document provides a detailed overview of their natural sources, quantitative distribution, and the methodologies required for their extraction and isolation. Furthermore, it delves into the key signaling pathways modulated by these compounds, offering a valuable resource for researchers in phytochemistry, pharmacology, and drug discovery.

Botanical Distribution of Aporphine Alkaloids

Aporphine alkaloids are predominantly found in a variety of plant families, with a significant concentration in the so-called "magnoliid" clade. These compounds are secondary metabolites, and their presence and concentration can vary based on the plant species, geographical location, and even the specific part of the plant.[1][2][3]

The primary plant families known to be rich sources of aporphine alkaloids include:

-

Annonaceae (Custard Apple Family): This large family is a prolific producer of aporphine alkaloids.[3][4][5] Genera such as Annona, Guatteria, and Unonopsis are notable for containing a diverse array of these compounds.[4][6]

-

Papaveraceae (Poppy Family): Well-known for its wide range of alkaloids, this family also contains various aporphine alkaloids alongside other isoquinoline derivatives.[7][8] The genus Papaver itself is a source of these compounds.[9][10]

-

Lauraceae (Laurel Family): Many species within this family, including those from the genera Phoebe and Alseodaphne, are known to synthesize aporphine alkaloids.[3][11]

-

Magnoliaceae (Magnolia Family): The genus Magnolia is a significant source of aporphine alkaloids, with magnoflorine being a well-studied example.[12][13][14]

-

Menispermaceae (Moonseed Family): This family is recognized for its diverse alkaloid content, including a significant number of aporphine alkaloids.[1]

-

Monimiaceae: This family is another notable source of benzylisoquinoline-derived alkaloids, including aporphines.

-

Ranunculaceae (Buttercup Family): Various genera within this family have been reported to contain aporphine alkaloids.[1]

Quantitative Data on Aporphine Alkaloid Content

The concentration of aporphine alkaloids can vary significantly between different plant species and even within different parts of the same plant. The following table summarizes quantitative data from various studies, providing an overview of the yields of specific aporphine alkaloids from their natural sources.

| Plant Species | Family | Plant Part | Aporphine Alkaloid(s) | Yield | Reference(s) |

| Nelumbo nucifera Gaertn. | Nelumbonaceae | Leaves | Nuciferine | 8.5 mg from 100 mg crude extract | [15][16][17] |

| 2-hydroxy-1-methoxyaporphine | 6.3 mg from 100 mg crude extract | [15][16][17] | |||

| Roemerine | 2.7 mg from 100 mg crude extract | [15][16][17] | |||

| Pronuciferine | 1.1 mg from 100 mg crude extract | [15][16][17] | |||

| Nelumbo lutea | Nelumbonaceae | Leaves and Stems | Nuciferine | 0.047% | [18] |

| (−)-N-norarmepavine | 0.055% | [18] | |||

| (−)-N-nornuciferine | 0.013% | [18] | |||

| (±)-armepavine | 0.0046% | [18] | |||

| Papaver rhoeas L. | Papaveraceae | Aerial Parts | Corytuberine | Low abundance, increased during growth | [7] |

| Papaver fugax Poir. | Papaveraceae | - | Papaverine | 103.76 mg/kg DW | [19] |

| Papaver rhoeas L. | Papaveraceae | - | Noscapine | 21.02 mg/kg DW | [19] |

| Papaver fugax Poir. | Papaveraceae | - | Morphine | 34.51 mg/kg DW | [19] |

| Glaucium oxylobum Boiss. & Buhse | Papaveraceae | - | Codeine | 3.63 mg/kg DW | [19] |

| Papaver rhoeas L. | Papaveraceae | - | Thebaine | 6.96 mg/kg DW | [19] |

| Annona diversifolia Saff. | Annonaceae | Seedlings | Total Aporphine Alkaloids | Increased with moderate nitrogen supply | [20] |

| Unonopsis duckei R.E. Fr. | Annonaceae | Leaves | Glaziovine | Main compound (6.79 to 131.10 μg/g) | [21] |

| Magnolia grandiflora L. | Magnoliaceae | Leaves | Magnoflorine, Lanuginosine, Liriodenine, Anonaine | Not specified in yield, but isolated | [22] |

Experimental Protocols for Extraction and Isolation

The successful extraction and isolation of aporphine alkaloids from plant matrices require carefully selected methodologies. The choice of solvent and chromatographic techniques is crucial for achieving high purity and yield.

General Extraction Procedures

A common approach for the extraction of aporphine alkaloids involves an acid-base partitioning method. This leverages the basic nature of the nitrogen atom in the alkaloid structure.

Protocol 1: Acid-Base Extraction from Nelumbo nucifera Leaves [16][17]

-

Maceration: Dried and pulverized plant material (e.g., 300 g of N. nucifera leaves) is extracted with a dilute acid solution (e.g., 0.1 M HCl, 3 x 3000 mL) with the aid of ultrasonication for approximately 20 minutes per extraction cycle.

-

Filtration: The combined acidic extracts are filtered to remove solid plant debris.

-

Basification: The pH of the filtrate is adjusted to approximately 8.5 by the slow addition of a base (e.g., 0.1 M NaOH). This deprotonates the alkaloid nitrogen, rendering the alkaloids less water-soluble.

-

Precipitation and Collection: The precipitated crude alkaloids are collected by filtration.

-

Drying: The collected crude alkaloid extract is dried under reduced pressure.

Protocol 2: Solvent Extraction from Alseodaphne corneri Leaves [3][11]

-

Defatting: The air-dried plant material (e.g., 4.0 kg of A. corneri leaves) is first defatted with a non-polar solvent like hexane for several days to remove lipids and other non-polar compounds.

-

Basification of Plant Material: The defatted plant material is moistened with a basic solution (e.g., 28% ammonia solution) and allowed to stand for a few hours.

-

Extraction: The basified plant material is then extracted with a chlorinated solvent such as dichloromethane for several days.

-

Acidic Wash: The dichloromethane extract is concentrated and then washed with a dilute acid (e.g., 5% HCl) to transfer the protonated alkaloids into the aqueous phase.

-

Basification and Re-extraction: The acidic aqueous phase is then basified to a high pH (e.g., pH 11 with 10% ammonia solution) and re-extracted with dichloromethane.

-

Drying and Concentration: The final dichloromethane extract is washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to yield the crude alkaloid mixture.

Isolation and Purification Techniques

Following extraction, the crude alkaloid mixture is subjected to various chromatographic techniques to isolate and purify individual aporphine alkaloids.

-

Column Chromatography (CC): This is a fundamental technique for the initial separation of the crude extract. Silica gel is a commonly used stationary phase, with a gradient of solvents of increasing polarity (e.g., dichloromethane-methanol mixtures) used for elution.[3][11]

-

Preparative Thin-Layer Chromatography (pTLC): For the purification of smaller quantities of alkaloids, pTLC is a valuable tool. The separated bands of compounds are scraped from the plate and eluted with a suitable solvent.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification and quantification of aporphine alkaloids. Reversed-phase columns (e.g., C18) are frequently employed with mobile phases typically consisting of acetonitrile, water, and modifiers like triethylamine and acetic acid.[19][21]

-

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It has been successfully used for the one-step separation of multiple aporphine alkaloids from a crude extract of Nelumbo nucifera.[15][16][17] A suitable two-phase solvent system is critical for a successful separation. For instance, a system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water has been optimized for this purpose.[17]

Signaling Pathways and Mechanisms of Action

Aporphine alkaloids exhibit a wide range of biological activities, and their mechanisms of action often involve the modulation of key signaling pathways in the cell.

Anticancer Activity

Many aporphine alkaloids have demonstrated potent anticancer properties, acting through various mechanisms including the induction of apoptosis and cell cycle arrest.

-

PI3K/Akt Pathway Inhibition: Some aporphine alkaloids, such as crebanine, have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[23]

-

Mitochondrial-Mediated Apoptosis: Liriodenine, another aporphine alkaloid, has been found to induce apoptosis in ovarian cancer cells through the mitochondrial signaling pathway.[24] This involves the activation of caspases, key executioner proteins in the apoptotic cascade.

-

DNA Intercalation and Topoisomerase Inhibition: Certain aporphine derivatives can intercalate into DNA and inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair. This mechanism contributes to their cytotoxic effects.[25]

-

Induction of Reactive Oxygen Species (ROS): Some aporphine compounds can induce the generation of reactive oxygen species within cancer cells, leading to oxidative stress and subsequent cell death.[26]

Neurological and Metabolic Effects

Aporphine alkaloids are also known to interact with various neurotransmitter receptors and influence metabolic pathways.

-

Dopaminergic and Serotonergic Receptor Modulation: The aporphine scaffold has been a basis for the development of ligands for dopamine and serotonin receptors.[1][27][28] These interactions are responsible for the antipsychotic, antidepressant, and other central nervous system effects of some aporphine alkaloids.[25][29] For instance, they can exhibit affinity for 5-HT1A, 5-HT2, and D2 receptors.[27][30]

-

Metabolic Syndrome Modulation: Several aporphine alkaloids, including boldine and nuciferine, have shown potential in managing metabolic syndrome by influencing insulin resistance, glucose homeostasis, and lipid metabolism.[31] Their mechanisms can involve the modulation of pathways like the AMPK signaling pathway.[15]

Visualizations of Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways.

Caption: General experimental workflow for the extraction and isolation of aporphine alkaloids.

References

- 1. academicworks.cuny.edu [academicworks.cuny.edu]

- 2. researchgate.net [researchgate.net]

- 3. ejournal.upsi.edu.my [ejournal.upsi.edu.my]

- 4. Alkaloids from Annona : Review from 2005 to 2016 [jscimedcentral.com]

- 5. jidps.com [jidps.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification and metabolite profiling of alkaloids in aerial parts of Papaver rhoeas by liquid chromatography coupled with quadrupole time‐of‐flight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Alkaloids from Papaveraceae in China: Structural Characteristics and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ir.upsi.edu.my [ir.upsi.edu.my]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Studies on the alkaloids of magnoliaceous plants. XIV. Alkaloids of Magnolia grandiflora L. (3). Structure of magnoflorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 20. Item - Aporphine alkaloid contents increase with moderate nitrogen supply in Annona diversifolia Saff. (Annonaceae) seedlings during diurnal periods - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Aporphine - Wikipedia [en.wikipedia.org]

- 26. Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Serotonergic and dopaminergic activities of rigidified (R)-aporphine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. techbullion.com [techbullion.com]

- 30. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Aporphine Alkaloids: A Comprehensive Technical Guide to their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine alkaloids represent a large and structurally diverse class of isoquinoline alkaloids found in various plant families.[1] These compounds exhibit a wide range of pharmacological activities, making them a subject of intense research for potential therapeutic applications.[2] This technical guide provides an in-depth exploration of the core mechanisms of action of aporphine alkaloids, focusing on their interactions with key biological targets. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Core Mechanisms of Action

The pharmacological effects of aporphine alkaloids are multifaceted and primarily stem from their ability to interact with a variety of cellular targets, including G-protein coupled receptors (GPCRs), enzymes, and nucleic acids.

Receptor Interactions

Aporphine alkaloids are well-known for their affinity for several neurotransmitter receptors, particularly dopamine, serotonin, and adrenergic receptors. The specific affinity and functional activity (agonist versus antagonist) are highly dependent on the individual alkaloid's structure, including the substitution pattern on the aporphine core and its stereochemistry.[3][4]

Aporphines interact with both D1 and D2 dopamine receptor subtypes. The nature of this interaction is heavily influenced by the hydroxylation and N-alkylation patterns on the aporphine scaffold.[4][5] For instance, (R)-Apomorphine is a well-known dopamine D1 and D2 receptor agonist used in the treatment of Parkinson's disease.[1][6] In contrast, certain aporphines possessing a single hydroxyl group at the C-11 position act as D1 receptor antagonists.[4] The affinity of various aporphines for dopamine receptors is summarized in the table below.

Data Presentation: Aporphine Alkaloid Affinity for Dopamine Receptors

| Aporphine Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| (R)-(-)-2-methoxy-N-n-propylnorapomorphine | D2 | 1.3 | [5] |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | D2 | 44 | [5] |

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | D1 | 46 | [5] |

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | D2 | 235 | [5] |

| (R)-Roemerine | D1 | >10,000 | [1] |

| (R)-Roemerine | D2 | 2,480 | [1] |

| (±)-Nuciferine | D1 | 8,700 | [1] |

| (±)-Nuciferine | D2 | 1,390 | [1] |

| SYA16263 | D2 | 124 | [7] |

| SYA16263 | D3 | 86 | [7] |

| SYA16263 | D4 | 3.5 | [7] |

| Compound 128e | D1 | 58 | [4] |

Aporphines also display significant affinity for various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[8][9] This interaction is a key area of investigation for the development of novel CNS-active agents. For example, nantenine has been shown to be a 5-HT2A receptor antagonist.[6][10] The binding affinities of several aporphine derivatives at serotonin receptors are detailed below.

Data Presentation: Aporphine Alkaloid Affinity for Serotonin Receptors

| Aporphine Derivative | Receptor Subtype | Binding Affinity (Ki or Ke, nM) | Reference |

| Nantenine | 5-HT2A | 850 | [6] |

| C1 n-hexyloxy analogue of Nantenine | 5-HT2A | 71 | [6] |

| (R)-Roemerine | 5-HT2A | 62 | [1] |

| (±)-Nuciferine | 5-HT2A | 139 | [1] |

| SYA16263 | 5-HT1A | 1.1 | [7] |

| SYA16263 | 5-HT2A | 50 | [7] |

| Compound 108a | 5-HT7A | 6.5 | [4] |

Several aporphine alkaloids have been shown to interact with α-adrenergic receptors. Nantenine, for instance, is a highly selective antagonist for the α1A adrenergic receptor.[6] The affinity of various aporphines for adrenergic receptors is presented in the following table.

Data Presentation: Aporphine Alkaloid Affinity for Adrenergic Receptors

| Aporphine Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Nantenine | α1A | 2 | [6] |

| (R)-Roemerine | α1A | pKi = 6.6 | [11] |

| (R)-Roemerine | α1B | pKi = 5.5 | [11] |

| (R)-Roemerine | α1D | pKi = 6.2 | [11] |

| (±)-Glaucine | α1A | 1323 | [12] |

| Compound 21 | α1A | 16 | [12] |

| Compound 24 | α1A | 23 | [12] |

Enzyme Inhibition

Aporphine alkaloids can also exert their biological effects through the inhibition of key enzymes.

Certain aporphine alkaloids, such as dicentrine, have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair.[13][14][15] This inhibition is often linked to the ability of the aporphine to intercalate into DNA.[13][14][15]

Data Presentation: Aporphine Alkaloid Topoisomerase II Inhibition

| Aporphine Derivative | Activity | IC50 (µM) | Reference |

| Compound 6 | Topoisomerase II inhibition | 6.9 | [16] |

| Doxorubicin (Control) | Topoisomerase II inhibition | 9.65 | [16] |

Some aporphine alkaloids have demonstrated the ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[17][18] This activity suggests their potential for the development of therapeutics for neurodegenerative diseases like Alzheimer's.

Data Presentation: Aporphine Alkaloid Acetylcholinesterase Inhibition

| Aporphine Derivative | Activity | IC50 (µg/mL) | Reference |

| N-methylasimilobine | AChE inhibition | 1.5 ± 0.2 | [17] |

| Physostigmine (Control) | AChE inhibition | 0.013 ± 0.002 | [17] |

| Aristolactam AII | AChE inhibition | % inhibition at tested conc. = 75.8% | [18] |

| Piperolactam A | AChE inhibition | % inhibition at tested conc. = 74.8% | [18] |

DNA Intercalation

The planar aromatic structure of some aporphine alkaloids allows them to insert between the base pairs of DNA, a process known as intercalation.[13] This interaction can interfere with DNA replication and transcription, contributing to their cytotoxic and anticancer effects. Dicentrine is an example of an aporphine that acts as a DNA intercalator.[13][14]

Modulation of Signaling Pathways

Aporphine alkaloids have been shown to modulate intracellular signaling pathways, influencing a variety of cellular processes.

Nuciferine and pronuciferine have been reported to up-regulate the expression of glucose transporter type 4 (GLUT-4) and trigger the phosphorylation and activation of 5'-AMP-activated protein kinase (AMPK) in adipocytes.[19] This suggests a potential role for these compounds in the regulation of glucose metabolism.

Magnoflorine has been observed to prevent skeletal muscle atrophy by regulating the protein kinase B (Akt)/mammalian target of rapamycin (mTOR)/FoxO signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of aporphine alkaloids.

Radioligand Binding Assay for Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of aporphine alkaloids to their target receptors. Specific radioligands, competitors, and buffer conditions will vary depending on the receptor of interest.

Materials:

-

Receptor preparation (cell membranes or tissue homogenates)

-

Radioligand (e.g., [3H]SCH 23390 for D1 receptors)

-

Unlabeled aporphine alkaloid (test compound)

-

Non-specific binding competitor (e.g., flupenthixol for D1 receptors)

-

Assay buffer (e.g., 50 mM Tris-HCl)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled aporphine alkaloid.

-

In a 96-well plate, add the receptor preparation, assay buffer, and either the vehicle (for total binding), a saturating concentration of the non-specific competitor (for non-specific binding), or the test aporphine alkaloid at various concentrations.

-

Add the radioligand to all wells at a concentration near its Kd value.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the aporphine alkaloid by non-linear regression analysis of the competition binding data and calculate the Ki value using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Aporphine alkaloid (test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the aporphine alkaloid.

-

In a 96-well plate, add phosphate buffer, the aporphine alkaloid solution (or vehicle for control), and the AChE enzyme solution.

-

Incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Add DTNB to all wells.

-

Initiate the reaction by adding the ATCI substrate.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of the product of ATCI hydrolysis (thiocholine) with DTNB.

-

Calculate the rate of reaction for each concentration of the aporphine alkaloid.

-

Determine the percentage of inhibition and calculate the IC50 value.

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Human topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

Assay buffer (containing ATP and MgCl2)

-

Aporphine alkaloid (test compound)

-

Loading dye

-

Agarose gel

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Prepare reaction mixtures containing assay buffer, kDNA, and the aporphine alkaloid at various concentrations.

-

Add topoisomerase II to initiate the reaction.

-

Incubate the reactions at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Add loading dye to each reaction and load the samples onto an agarose gel.

-

Perform electrophoresis to separate the catenated (substrate) and decatenated (product) DNA forms.

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of decatenated DNA and an increase in the amount of catenated DNA.

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

This fluorescence-based assay determines if a compound can displace ethidium bromide that is already intercalated into DNA.

Materials:

-

Calf thymus DNA

-

Ethidium bromide

-

Tris-HCl buffer

-

Aporphine alkaloid (test compound)

-

Fluorometer

Procedure:

-

Prepare a solution of DNA and ethidium bromide in Tris-HCl buffer and allow it to equilibrate.

-

Measure the initial fluorescence of the DNA-ethidium bromide complex.

-

Add increasing concentrations of the aporphine alkaloid to the solution.

-

After each addition, mix and measure the fluorescence.

-

A decrease in fluorescence intensity indicates that the aporphine alkaloid is displacing ethidium bromide from the DNA, suggesting an intercalative binding mode.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Aporphine interaction with GPCRs and downstream signaling.

Caption: General workflow for enzyme inhibition assays.

Caption: Aporphine mechanism of DNA intercalation.

Conclusion

The aporphine alkaloids represent a rich source of pharmacologically active compounds with a diverse range of mechanisms of action. Their ability to interact with multiple targets, including neurotransmitter receptors, enzymes, and DNA, underscores their potential for the development of novel therapeutics for a variety of diseases. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of this fascinating class of natural products. Further research into the structure-activity relationships and in vivo efficacy of these compounds is crucial for translating their therapeutic potential into clinical applications.

References

- 1. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicworks.cuny.edu [academicworks.cuny.edu]

- 5. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. A study of the structure-affinity relationship in SYA16263; is a D2 receptor interaction essential for inhibition of apormorphine-induced climbing behavior in mice? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Affinity of Aporphines for the Human 5-HT2A Receptor: Insights from Homology Modeling and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topoisomerase II inhibition by aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 16. researchgate.net [researchgate.net]

- 17. An aporphine alkaloid from Nelumbo nucifera as an acetylcholinesterase inhibitor and the primary investigation for structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Aporphine Derivatives: A Deep Dive into their Pharmacological Landscape

For Researchers, Scientists, and Drug Development Professionals

Aporphine derivatives, a significant class of isoquinoline alkaloids, have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] These tetracyclic compounds, isolated from various plant species, have been the subject of extensive research, revealing their potential as therapeutic agents for a spectrum of diseases, including cancer, neurodegenerative disorders, and metabolic syndrome.[1][2][3] This technical guide provides a comprehensive overview of the core pharmacological properties of aporphine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Multi-Target Engagement: A Versatile Pharmacophore

The pharmacological versatility of aporphine derivatives stems from their ability to interact with a diverse array of biological targets. Their activity spans G protein-coupled receptors (GPCRs), enzymes, and DNA.[1][4][5] This multi-target engagement underscores their potential for the development of both selective and multi-target directed ligands.[1]

Central Nervous System Activity

Aporphine alkaloids have shown significant promise in the realm of neuroscience, primarily through their interaction with dopaminergic and serotonergic receptor systems.[1][5] This has led to their investigation as potential treatments for conditions like Parkinson's disease and various neuropsychiatric disorders.[2][4]

(R)-Aporphine, for instance, acts as an antagonist at both dopamine D1 and D2 receptors.[4] Apomorphine, a well-known semi-synthetic aporphine derivative, is utilized in the management of Parkinson's disease.[2] Furthermore, certain derivatives have demonstrated potential as antipsychotics with a favorable side-effect profile due to their selective action on mesolimbic dopaminergic tracts.[4]

The serotonergic system is another key target. Aporphine alkaloids have displayed affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[5][6][7] (R)-Roemerine, for example, exhibits high affinity and selectivity for the 5-HT2A receptor.[7] This interaction with serotonin receptors is a focal point in the development of new treatments for disorders like schizophrenia and insomnia.[7]

Anticancer Properties

A significant body of research has highlighted the potent anticancer activities of aporphine alkaloids.[2][8][9][10] These compounds have been shown to inhibit tumor initiation, development, and metastasis through various mechanisms.[2]

One of the key anticancer mechanisms involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[11] Some aporphine derivatives, such as liriodenine, have been shown to act as topoisomerase II inhibitors and can bind to DNA as intercalating agents.[4][11] These actions disrupt DNA replication and repair processes, ultimately leading to cancer cell death.

Anti-inflammatory and Metabolic Effects

Recent studies have also shed light on the anti-inflammatory and metabolic regulatory properties of aporphine derivatives.[3][12] Taspine, an aporphine alkaloid, and its derivatives have been identified as antagonists of Toll-like receptor 2 (TLR2), a key player in the inflammatory response.[12] By inhibiting the TLR2 signaling pathway, these compounds can suppress the release of pro-inflammatory cytokines.[12]

In the context of metabolic syndrome, aporphine alkaloids have demonstrated potential in combating insulin resistance, hyperlipidemia, and obesity.[3] For instance, certain derivatives can enhance glucose consumption in adipocytes.[13] The molecular mechanisms underlying these effects are thought to involve the modulation of key signaling pathways related to glucose and lipid metabolism.[3]

Quantitative Pharmacological Data

The following tables summarize the receptor binding affinities and cytotoxic activities of selected aporphine derivatives, providing a quantitative basis for their pharmacological profiles.

| Aporphine Derivative | Receptor | Ki (nM) | Reference |

| (R)-Aporphine | Dopamine D1 | 717 | [4] |

| (R)-Aporphine | Dopamine D2 | 527 | [4] |

| (R)-Roemerine | Serotonin 5-HT2A | 62 | [7] |

| (±)-Nuciferine | Serotonin 5-HT2A | 139 | [7] |

| SMU-Y6 (Taspine derivative) | Toll-like Receptor 2 (TLR2) | Kd = 180 | [12] |

Table 1: Receptor Binding Affinities of Aporphine Derivatives. This table presents the equilibrium dissociation constants (Ki) and dissociation constant (Kd) of various aporphine derivatives for their respective receptors, indicating their binding potency.

| Aporphine Alkaloid | Cell Line | CD50 (µg/mL) | Reference |

| Laurotetanine | HeLa | 2 | [14] |

| N-methylaurotetanine | HeLa | 15 | [14] |

| Norboldine | HeLa | 42 | [14] |

| Boldine | HeLa | 46 | [14] |

Table 2: Cytotoxic Activities of Aporphine Alkaloids. This table shows the concentration of the compound that causes 50% destruction of cells (CD50) in the HeLa human cervical cancer cell line.

Key Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature, providing a framework for the validation and further exploration of the pharmacological properties of aporphine derivatives.

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity (Ki) of aporphine derivatives for dopamine and serotonin receptors.

Materials:

-

Cell membranes expressing the target receptor (e.g., from rat brain tissue or recombinant cell lines).

-

Radiolabeled ligand specific for the target receptor (e.g., [3H]-SCH23390 for D1 receptors, [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors).

-

Aporphine derivative (test compound).

-

Incubation buffer (e.g., Tris-HCl buffer with physiological salts).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of the aporphine derivative.

-

In a reaction tube, combine the cell membranes, radiolabeled ligand, and either buffer (for total binding), a high concentration of an unlabeled specific ligand (for non-specific binding), or the aporphine derivative at various concentrations.

-

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold incubation buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value (the concentration of the aporphine derivative that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

Objective: To determine the concentration at which an aporphine alkaloid causes 50% cell death (CD50 or IC50).

Materials:

-

Cultured cancer cell line (e.g., HeLa).

-

Aporphine alkaloid (test compound).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

-

96-well microtiter plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Prepare a series of dilutions of the aporphine alkaloid in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the aporphine alkaloid. Include a control group with medium only.

-

Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability for each concentration of the aporphine alkaloid relative to the control group.

-

Plot the cell viability against the compound concentration and determine the CD50/IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the pharmacological properties of aporphine derivatives.

Caption: TLR2 signaling pathway and the inhibitory action of a Taspine derivative.

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

- 1. Aporphines: A privileged scaffold in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aporphine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes [mdpi.com]

- 14. ikm.org.my [ikm.org.my]

A Technical Guide to the Preliminary Bioactivity Screening of Aporphine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the preliminary screening methodologies for evaluating the bioactive potential of aporphine compounds. Aporphines are a large and structurally diverse class of isoquinoline alkaloids found in various plant families.[1][2] They are of significant interest in drug discovery due to their wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3] This document outlines a systematic workflow for initial screening, details key experimental protocols, presents a summary of bioactivity data, and illustrates the signaling pathways commonly modulated by these compounds.

General Experimental Workflow

A preliminary screening process for aporphine compounds typically follows a hierarchical approach. The process begins with broad-spectrum assays to identify general bioactivity, followed by more specific assays to elucidate the mechanism of action. This workflow ensures an efficient allocation of resources, prioritizing compounds with significant therapeutic potential.

Caption: A typical workflow for the screening and identification of bioactive aporphine compounds.

Key Bioactivity Screening Protocols

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[4] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[4][5]

Experimental Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the aporphine compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for a specified duration (e.g., 24, 48, or 72 hours).[6][7]

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4][7]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4][5] Agitate the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[5]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.[5][7]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Antimicrobial Screening: Agar Disk Diffusion Assay

The agar disk diffusion (Kirby-Bauer) method is a standard preliminary test to evaluate the antimicrobial activity of a compound.[8][9] The principle involves the diffusion of an antimicrobial agent from a paper disk into an agar medium inoculated with a test microorganism. The presence of a clear zone of inhibition around the disk indicates antimicrobial activity.[9]

Experimental Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar plates with a uniform depth of 4 mm.[10] Using plates that are too shallow or deep can lead to erroneous results.[10]

-

Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism from a fresh culture plate and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9][10]

-

Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[9][10] Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[9][10]

-

Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the aporphine compound onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.[9] A standard antibiotic disk should be used as a positive control.

-

Incubation: Invert the plates and incubate them at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.[9]

-

Data Analysis: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Enzyme Inhibition Screening: Acetylcholinesterase (AChE) Assay

Several aporphine alkaloids have shown potential as acetylcholinesterase inhibitors, which is a key therapeutic strategy for Alzheimer's disease.[2] The Ellman method is a widely used, simple, and rapid colorimetric assay to screen for AChE inhibitory activity.[11]

Experimental Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), AChE enzyme solution, acetylthiocholine iodide (ATChI) substrate solution, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[11]

-

Assay Reaction in 96-Well Plate:

-

Pre-incubation: Incubate the plate at 25°C or 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[11][13]

-

Reaction Initiation: Add 10 µL of DTNB solution to each well, followed by 10 µL of ATChI solution to initiate the reaction.[11] The enzyme hydrolyzes ATChI to thiocholine, which then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Absorbance Measurement: Measure the absorbance at 412 nm at multiple time points (kinetic) or after a fixed incubation period (e.g., 10 minutes) using a microplate reader.[11][12]

-

Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. Determine the IC₅₀ value from a dose-response curve.

Quantitative Bioactivity Data of Aporphine Compounds

The following tables summarize quantitative data from various studies, providing a comparative look at the bioactivity of different aporphine alkaloids.

Table 1: Cytotoxic Activity of Aporphine Alkaloids (IC₅₀ Values)

| Aporphine Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Liriodenine | HeLa (Cervical) | 2 | [14] |

| A-549 (Lung) | 8.2 | [15] | |

| K-562 (Leukemia) | 8.8 | [15] | |

| Norushinsunine | A-549 (Lung) | 7.4 | [15] |

| K-562 (Leukemia) | 7.8 | [15] | |

| HeLa (Cervical) | 8.1 | [15] | |

| Reticuline | A-549 (Lung) | 10.2 | [15] |

| K-562 (Leukemia) | 11.4 | [15] | |

| Magnoflorine | HEPG2 (Liver) | 0.4 | [16] |

| U251 (Brain) | 7 | [16] | |

| Lanuginosine | HEPG2 (Liver) | 2.5 | [16] |

| U251 (Brain) | 4 | [16] | |

| Laurotetanine | HeLa (Cervical) | 2 | [14] |

| N-methylaurotetanine | HeLa (Cervical) | 15 | [14] |

| Norboldine | HeLa (Cervical) | 42 | [14] |

| Boldine | HeLa (Cervical) | 46 | [14] |

| Lysicamine | MCF7 (Breast) | 26 | [17] |

| Litsericinone | MCF7 (Breast) | 60 | [17] |

Table 2: Antimicrobial Activity of Aporphine Alkaloids (Zone of Inhibition)

| Aporphine Compound | Microorganism | Zone of Inhibition (mm) | Reference |

| Lysicamine | Bacillus subtilis | 15.5 | [18] |

| Staphylococcus aureus | 13.3 | [18] | |

| Staphylococcus epidermidis | 12.0 | [18] | |

| Litsericinone | Bacillus subtilis | Inactive | [18] |

| Staphylococcus aureus | Inactive | [18] | |

| 8,9,11,12-tetrahydromecambrine | Bacillus subtilis | Inactive | [18] |

| Staphylococcus aureus | Inactive | [18] |

Key Signaling Pathways Modulated by Aporphine Compounds

Understanding how aporphine compounds exert their effects at a molecular level is crucial. Preliminary screening often leads to the investigation of key signaling pathways involved in the observed bioactivity.

Induction of Apoptosis via Caspase-3 Activation

Many cytotoxic aporphine compounds induce programmed cell death, or apoptosis. A common mechanism involves the activation of the caspase cascade, with Caspase-3 being a key executioner caspase.

Caption: Aporphine compounds can induce apoptosis by promoting the cleavage of Pro-Caspase-3.[19]

Inhibition of the TLR2/NF-κB Inflammatory Pathway

Certain aporphine derivatives have demonstrated anti-inflammatory properties by targeting Toll-like receptor (TLR) signaling. For instance, the aporphine alkaloid taspine and its derivatives can inhibit the TLR2 pathway, preventing the activation of the master inflammatory transcription factor NF-κB.[20]

Caption: Inhibition of the TLR2-mediated NF-κB signaling pathway by an aporphine derivative.[20]

Conclusion

The preliminary screening of aporphine compounds is a critical first step in the identification of novel therapeutic agents. The systematic application of broad-spectrum cytotoxicity and antimicrobial assays, followed by more targeted enzyme inhibition and pathway analysis, provides a robust framework for drug discovery. The protocols and data presented in this guide offer a foundational resource for researchers to effectively evaluate the diverse bioactive potential of the aporphine alkaloid family. Further investigation into structure-activity relationships (SAR) and mechanism of action is essential for the optimization of promising lead compounds.

References

- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes [mdpi.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 9. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 10. asm.org [asm.org]

- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 12. pubcompare.ai [pubcompare.ai]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. ikm.org.my [ikm.org.my]

- 15. article.sapub.org [article.sapub.org]

- 16. Cytotoxic and antiviral activities of aporphine alkaloids of Magnolia grandiflora L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aporphine Alkaloids from the Leaves of Phoebe grandis (Nees) Mer. (Lauraceae) and Their Cytotoxic and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Assessment of the cytotoxic effects of aporphine prototypes on head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

structural classification of aporphine alkaloid subtypes

An In-depth Technical Guide to the Structural Classification of Aporphine Alkaloid Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction